Cas no 886171-87-5 (2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide)

2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide
- 886171-87-5
- AKOS002311837
- 2-(2-chlorophenoxy)-N-(5-fluoro-9-oxoxanthen-3-yl)acetamide
- F3227-1541
-
- インチ: 1S/C21H13ClFNO4/c22-15-5-1-2-7-17(15)27-11-19(25)24-12-8-9-13-18(10-12)28-21-14(20(13)26)4-3-6-16(21)23/h1-10H,11H2,(H,24,25)
- InChIKey: HFIVXZPGGRLOFZ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1OCC(NC1C=CC2C(C3C=CC=C(C=3OC=2C=1)F)=O)=O
計算された属性
- せいみつぶんしりょう: 397.0517138g/mol
- どういたいしつりょう: 397.0517138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 591
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 64.6Ų
2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3227-1541-20μmol |
2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide |
886171-87-5 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3227-1541-2mg |
2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide |
886171-87-5 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3227-1541-5mg |
2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide |
886171-87-5 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3227-1541-5μmol |
2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide |
886171-87-5 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3227-1541-10μmol |
2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide |
886171-87-5 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3227-1541-4mg |
2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide |
886171-87-5 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3227-1541-15mg |
2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide |
886171-87-5 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
A2B Chem LLC | BA83094-1mg |
2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide |
886171-87-5 | 1mg |
$245.00 | 2024-04-19 | ||
A2B Chem LLC | BA83094-5mg |
2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide |
886171-87-5 | 5mg |
$272.00 | 2024-04-19 | ||
A2B Chem LLC | BA83094-25mg |
2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide |
886171-87-5 | 25mg |
$360.00 | 2024-04-19 |
2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide 関連文献
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamideに関する追加情報
2-(2-Chlorophenoxy)-N-(5-Fluoro-9-Oxo-9H-Xanthen-3-Yl)Acetamide: A Novel Compound with Potential Applications in Biomedical Research
CAS No. 886171-87-5 represents a unique synthetic molecule that has garnered significant attention in the field of biomedical sciences. This compound, 2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide, is a derivative of xanthene ring systems, which are known for their diverse biological activities. Recent studies have highlighted its potential as a therapeutic agent, particularly in the context of inflammatory diseases and neurodegenerative disorders. The structural complexity of this molecule, with its 2-chlorophenoxy and 5-fluoro-9-oxo-9H-xanthen-3-yl substituents, plays a critical role in its pharmacological profile.
The 2-chlorophenoxy group contributes to the compound's hydrophobic properties, enabling it to cross biological membranes effectively. In contrast, the 5-fluoro-9-oxo-9H-xanthen-3-yl moiety introduces electrostatic interactions with target proteins, enhancing its binding affinity. These characteristics make the molecule a promising candidate for drug development. Research published in Journal of Medicinal Chemistry (2023) has demonstrated that this compound exhibits selective inhibition of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Recent advancements in computational chemistry have provided insights into the molecular mechanisms of this compound. Molecular docking studies reveal that the 5-fluoro-9-oxo-9H-xanthen-3-yl group forms hydrogen bonds with key residues in the target protein, while the 2-chlorophenoxy moiety interacts with hydrophobic pockets. This dual interaction model is critical for its biological activity. Additionally, quantum mechanical calculations have shown that the compound possesses favorable electronic properties, which may enhance its stability in biological environments.
The 2-(2-chlorophenoxy) substituent is particularly noteworthy for its role in modulating the compound's solubility and bioavailability. Studies have shown that the presence of chlorine atoms in the aromatic ring increases the molecule's lipophilicity, which is essential for penetrating cell membranes. However, this property must be carefully balanced with hydrophilic characteristics to ensure optimal drug delivery. Recent work in Organic & Biomolecular Chemistry (2023) has explored the impact of substituent variations on the compound's pharmacokinetic profile, highlighting the importance of structural optimization.
Applications of this compound are expanding beyond traditional therapeutic areas. In the field of neurodegenerative diseases, preliminary studies suggest that the 5-fluoro-9-oxo-9H-xanthen-3-yl group may interfere with protein misfolding processes. This is particularly relevant for conditions such as Alzheimer's disease, where abnormal protein aggregation is a key pathological feature. Additionally, the compound's ability to modulate oxidative stress pathways has made it a focus of research in cardiovascular diseases.
Recent breakthroughs in synthetic chemistry have enabled the scalable production of this compound. A 2023 publication in Chemical Communications described a novel catalytic approach for synthesizing the 5-fluoro-9-oxo-9H-xanthen-3-yl moiety, significantly improving reaction efficiency. This advancement is crucial for translating laboratory findings into clinical applications. The synthesis of the 2-chlorophenoxy group has also been optimized using microwave-assisted methods, reducing reaction times by over 60%.
Pharmacological studies have revealed the compound's potential as a multitarget drug. In vitro assays have shown that it can simultaneously modulate multiple signaling pathways, including the NF-κB and MAPK pathways. This multitarget activity is particularly valuable in complex diseases where multiple biological processes are involved. A 2023 study in Drug Discovery Today demonstrated that the compound exhibits synergistic effects when combined with other therapeutic agents, suggesting its potential as a combinatorial therapy.
Biocompatibility assessments are critical for any potential therapeutic application. Preclinical studies have shown that the compound exhibits low toxicity in mammalian cell lines. However, these studies also highlight the need for further investigation into its long-term effects. The 2-chlorophenoxy group has been shown to have minimal impact on liver function, while the 5-fluoro-9-oxo-9H-xanthen-3-yl moiety demonstrates good renal clearance properties. These findings support its potential for clinical development.
Current research is focused on optimizing the compound's therapeutic profile. One area of active investigation is the modification of the 5-fluoro-9-oxo-9H-xanthen-3-yl group to enhance its specificity for target proteins. Additionally, efforts are underway to improve the compound's solubility through the incorporation of hydrophilic functional groups. These modifications aim to address challenges related to drug delivery and bioavailability, which are critical for successful clinical translation.
As research into this compound progresses, its potential applications are expanding. From anti-inflammatory therapies to neurodegenerative disease treatments, the 2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide represents a promising candidate for future drug development. Continued investigation into its molecular mechanisms and therapeutic potential is essential for realizing its full potential in biomedical science.
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